molecular formula C8H17NO B13270946 2-(3,3-Dimethylpyrrolidin-2-yl)ethan-1-ol

2-(3,3-Dimethylpyrrolidin-2-yl)ethan-1-ol

Cat. No.: B13270946
M. Wt: 143.23 g/mol
InChI Key: RSAOMZPMAHNMSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,3-Dimethylpyrrolidin-2-yl)ethan-1-ol (CAS 1781801-12-4) is a high-purity pyrrolidine derivative of significant interest in medicinal chemistry and neuroscience research. With the molecular formula C8H17NO and a molecular weight of 143.23 g/mol, this compound serves as a valuable chemical intermediate and scaffold in drug discovery endeavors . The pyrrolidine ring is a privileged structure in pharmacology, and its 3,3-dimethyl substitution introduces steric constraints that can profoundly influence a molecule's conformation and binding affinity for biological targets . This compound is particularly relevant for researchers exploring novel ligands for G protein-coupled receptors (GPCRs). Structurally similar pyrrolidine-ethanolamines have been identified as key components in the development of highly selective antagonists and positive allosteric modulator (PAM)-antagonists for dopamine receptors, specifically the D3 receptor (D3R) . The D3R is a major therapeutic target for treating neuropsychiatric disorders, including substance use disorders and schizophrenia . Compounds featuring this scaffold demonstrate an unprecedented selectivity profile and a unique allosteric mechanism of action, which may confer therapeutic advantages by minimizing off-target side effects . As such, this compound provides a versatile building block for synthesizing and optimizing novel research compounds aimed at this important receptor family. This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

2-(3,3-dimethylpyrrolidin-2-yl)ethanol

InChI

InChI=1S/C8H17NO/c1-8(2)4-5-9-7(8)3-6-10/h7,9-10H,3-6H2,1-2H3

InChI Key

RSAOMZPMAHNMSU-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNC1CCO)C

Origin of Product

United States

Preparation Methods

Reduction of Carbonyl Precursors

A primary method involves reducing ketone or aldehyde intermediates to the corresponding alcohol. For example:

  • Lithium Aluminum Hydride (LiAlH4) Reduction : A ketone precursor such as 2-(3,3-dimethylpyrrolidin-2-yl)acetophenone can be reduced in anhydrous tetrahydrofuran (THF) at 0–5°C, followed by quenching with aqueous sodium sulfate.
  • Sodium Borohydride (NaBH4) Reduction : This milder alternative is suitable for substrates sensitive to strong reducing agents. Reactions typically proceed in methanol or ethanol at room temperature.

Key Advantages :

  • High functional group tolerance.
  • Yields >80% under optimized conditions.

Alkylation of 3,3-Dimethylpyrrolidine

This approach introduces the ethanol moiety via nucleophilic substitution:

Reagent Conditions Yield Source
2-Bromoethanol Cs2CO3, DMF, 50–90°C, 2–12h 42–87%
2-Iodoethanol K2CO3, Acetonitrile, reflux 54–72%

The reaction mechanism involves deprotonation of the pyrrolidine nitrogen, followed by nucleophilic attack on the alkyl halide. Steric hindrance from the 3,3-dimethyl groups necessitates prolonged reaction times.

Multi-Step Synthesis from Imidazole Derivatives

A less common route involves coupling diazonium salts with heterocycles:

  • Diazotize p-amino acetophenone in HCl/NaNO2 at 0–5°C.
  • Couple with imidazole in alkaline ethanol.
  • Reduce resultant azo compound to the alcohol.

Challenges :

  • Low yields (~30–40%) due to competitive side reactions.
  • Requires strict temperature control.

Comparative Analysis of Methods

Method Yield Range Scalability Purification Complexity
Carbonyl Reduction 80–90% High Moderate (chromatography)
Alkylation 42–87% Moderate High (multiple washes)
Mitsunobu 50–65% Low High (phosphine removal)

The carbonyl reduction method offers the best balance of yield and scalability, while alkylation provides modularity for structural variants. Recent advances in flow chemistry could further optimize these pathways by enhancing reaction control and reducing purification steps.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Dimethylpyrrolidin-2-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form more saturated derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halogens.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of more saturated alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(3,3-Dimethylpyrrolidin-2-yl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-(3,3-Dimethylpyrrolidin-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrrolidine-Ethanol Derivatives

(S)-2-(Pyrrolidin-2-yl)ethan-1-ol Hydrochloride (C₆H₁₄ClNO, MW 151.63)
  • Structure : Similar backbone but lacks dimethyl substitution.
  • Properties : Reduced steric hindrance and lower lipophilicity compared to the target compound. The absence of methyl groups may enhance solubility in polar solvents.
  • Applications : Used as a chiral building block in asymmetric synthesis .
2-(3,4-Diethoxypyrrolidin-1-yl)ethan-1-ol (C₁₀H₂₁NO₃, MW 203.28)
  • Structure : Ethoxy groups at the 3- and 4-positions of pyrrolidine.
  • Properties : Increased hydrophilicity due to ethoxy substituents. The target compound’s methyl groups likely enhance metabolic stability compared to this derivative.
  • Synthesis : Similar reductive amination pathways may apply .
1-Methyl-3-(Quinoxalin-2-yl)pyrrolidin-2-one
  • Structure: Pyrrolidinone fused with a quinoxaline moiety.
  • Activity : Demonstrated antimicrobial properties, suggesting that the target compound’s dimethyl groups could modulate similar bioactivity .
5-[2-(Pyrrolidin-3-yl)oxyphenyl]-1,2,4-oxadiazoles
  • Structure : Pyrrolidine linked to oxadiazole and phenyl groups.
  • Activity : Antiviral activity highlights the role of pyrrolidine substitutions in targeting specific enzymes or receptors .

Key Differentiators of 2-(3,3-Dimethylpyrrolidin-2-yl)ethan-1-ol

Steric Effects

  • Reducing reactivity in nucleophilic substitutions.
  • Enhancing conformational rigidity, which may improve binding specificity in biological systems .

Lipophilicity and Solubility

  • LogP: Estimated higher than non-methylated analogs (e.g., 2-(pyrrolidin-2-yl)ethan-1-ol), favoring membrane permeability but reducing aqueous solubility.
  • Metabolic Stability : Methyl groups may slow oxidative metabolism, extending half-life in vivo .

Hypothetical Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Potential Applications
This compound C₈H₁₇NO 143.23 3,3-dimethylpyrrolidine Drug intermediates, ligands
(S)-2-(Pyrrolidin-2-yl)ethan-1-ol HCl C₆H₁₄ClNO 151.63 None Chiral synthesis
2-(3,4-Diethoxypyrrolidin-1-yl)ethan-1-ol C₁₀H₂₁NO₃ 203.28 3,4-diethoxy Solubility-enhanced analogs

Research Implications

  • Synthetic Routes : Adapt methods from (reductive amination) and (LiAlH₄ reductions) to incorporate dimethyl groups .
  • Biological Screening: Prioritize assays for antimicrobial or antiviral activity, as seen in quinoxaline-pyrrolidinones .
  • Structural Analysis : Use SHELX programs () for crystallographic studies to confirm stereochemistry and conformation .

Biological Activity

Chemical Structure and Properties

The molecular formula of 2-(3,3-Dimethylpyrrolidin-2-yl)ethan-1-ol is C₈H₁₇NO. Its unique structure features a pyrrolidine ring with two methyl groups at the 3-position and an ethanol group at the 2-position. This configuration influences its reactivity and biological interactions.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The compound may act as a ligand, modulating the activity of these targets through binding interactions.

Biological Activities

Although direct studies on the biological activities of this compound are scarce, compounds with similar structures have demonstrated a range of pharmacological effects:

  • Antimicrobial Activity : Compounds containing dimethylamine pharmacophores have been noted for their antimicrobial properties. This suggests that this compound may also exhibit similar effects against various pathogens.
  • Antihistaminic Properties : Similar pyrrolidine derivatives have been investigated for their potential in treating allergic reactions by blocking histamine receptors.
  • Analgesic Effects : Some related compounds have shown promise in pain relief applications, indicating potential analgesic properties for this compound.
  • Anticancer Activity : Research on structurally related compounds has revealed anticancer effects, suggesting that this compound could be a candidate for further investigation in cancer therapeutics.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 3,3-dimethylpyrrolidine with ethylene oxide in the presence of a strong base such as sodium hydroxide. This process can be optimized for yield and purity using continuous flow reactors and advanced purification techniques.

Potential Derivatives

The hydroxyl group in this compound allows for various chemical transformations:

  • Oxidation : Can yield ketones or aldehydes using agents like potassium permanganate.
  • Reduction : Can produce more saturated derivatives using lithium aluminum hydride.
  • Substitution : The hydroxyl group can be replaced with halogens or other functional groups through nucleophilic substitution reactions.

Case Studies and Research Findings

While specific case studies on this compound are lacking, the following findings from related compounds provide context:

CompoundBiological ActivityReference
Dimethylamine derivativesAntimicrobial, antihistaminic
Pyrrolidine-based drugsAnalgesic
Pyrrolidine analogsAnticancer

Q & A

Q. What synthetic routes are recommended for 2-(3,3-Dimethylpyrrolidin-2-yl)ethan-1-ol, and how can experimental conditions optimize yield?

  • Methodological Answer : The synthesis typically involves alkylation of pyrrolidine precursors. For example, reacting 3,3-dimethylpyrrolidine with ethylene oxide under basic conditions (e.g., NaOH) in anhydrous ethanol at 0–5°C can yield the target compound. Controlled temperature and inert atmosphere (N₂) minimize side reactions. Post-reaction purification via column chromatography (ethyl acetate/hexane, 1:4) or recrystallization from 2-propanol enhances purity . Monitoring reaction progress with TLC (silica gel, UV detection) ensures intermediate stability.

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Methodological Answer :
  • ¹H NMR : Identify protons on the pyrrolidine ring (δ 1.2–1.8 ppm for methyl groups, δ 2.5–3.5 ppm for ring protons) and the ethanol chain (δ 3.6–4.0 ppm for -OH and CH₂).
  • ¹³C NMR : Confirm quaternary carbons (δ 25–30 ppm for dimethyl groups) and alcohol-bearing carbons (δ 60–70 ppm).
  • IR : Detect O-H stretching (3200–3600 cm⁻¹) and C-N vibrations (1200–1300 cm⁻¹). Cross-referencing with computational simulations (e.g., DFT) validates assignments .

Q. What common chemical reactions does this compound undergo, and what reagents are effective?

  • Methodological Answer :
  • Oxidation : The alcohol group can be oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) in dichloromethane .
  • Substitution : Tosylation of the -OH group with tosyl chloride in pyridine enables nucleophilic substitution (e.g., with amines or halides) .
  • Reduction : While the alcohol is stable to NaBH₄, LiAlH₄ may reduce amide derivatives if present .

Advanced Research Questions

Q. How does stereochemistry influence biological activity, and what chiral resolution methods are recommended?

  • Methodological Answer : The 3,3-dimethyl group creates a chiral center, affecting receptor binding. Chiral HPLC (e.g., Chiralpak® IA column, hexane/isopropanol mobile phase) resolves enantiomers. Alternatively, enzymatic resolution using lipases (e.g., Candida antarctica) in organic solvents can separate enantiomers with >90% ee. Activity assays (e.g., IC₅₀ in receptor-binding studies) should compare enantiomers to establish structure-activity relationships .

Q. How can discrepancies between computational and experimental binding affinity data be resolved?

  • Methodological Answer :
  • Docking Studies : Use software like AutoDock Vina with high-resolution receptor structures (PDB ID: e.g., 5HT₂A for serotonin receptors). Adjust force fields (e.g., AMBER) to account for solvent effects.
  • Experimental Validation : Perform radioligand displacement assays (³H-labeled ligands) in HEK293 cells expressing target receptors. Normalize data to control compounds (e.g., ketanserin for 5HT₂A) to address batch variability .

Q. What strategies address contradictions in reported biological activity across in vitro and in vivo models?

  • Methodological Answer :
  • Dosage Optimization : Conduct pharmacokinetic studies (e.g., LC-MS/MS plasma analysis) to correlate in vitro IC₅₀ with achievable plasma concentrations in rodents.
  • Model Selection : Use transgenic animal models (e.g., knockout mice) to isolate target pathways. Cross-validate with human-derived organoids to bridge species differences .

Q. How can interactions with neurotransmitter receptors be systematically evaluated?

  • Methodological Answer :
  • In Vitro : Fluorescence-based calcium flux assays in SH-SY5Y cells for real-time receptor activation.
  • In Vivo : Microdialysis in rodent brains (e.g., prefrontal cortex) to measure dopamine/serotonin release post-administration.
  • Computational : Molecular dynamics simulations (GROMACS) to assess binding stability over 100 ns trajectories .

Key Considerations

  • Contradiction Analysis : Cross-validate NMR assignments with 2D-COSY and HSQC to resolve overlapping signals .
  • Safety : Use fume hoods during synthesis; inhalation may require immediate ventilation and medical attention .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.